molecular formula C14H23N B14429938 N-Ethyl-N-hexylaniline CAS No. 77734-49-7

N-Ethyl-N-hexylaniline

Cat. No.: B14429938
CAS No.: 77734-49-7
M. Wt: 205.34 g/mol
InChI Key: XDCINBSGHHNWGY-UHFFFAOYSA-N
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Description

Contextualization within Modern N-Alkylated Aniline (B41778) Chemistry

N-Ethyl-N-hexylaniline is a tertiary amine featuring an aniline core substituted with both an ethyl and a hexyl group on the nitrogen atom. This structure places it within the broader class of N-alkylated anilines, which are crucial building blocks in modern organic chemistry. The N-alkylation of anilines is a fundamental transformation that has seen significant advancements, moving from classical methods that often require harsh conditions to more sustainable catalytic processes. rsc.orgacs.org These modern methods frequently utilize transition metal catalysts, such as those based on ruthenium, nickel, or copper, to facilitate the formation of C-N bonds with greater efficiency and selectivity. rsc.orgorganic-chemistry.orgresearchgate.net

The synthesis of N-alkylated anilines, including this compound, can be achieved through various catalytic strategies. One prominent approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. vulcanchem.comcsic.es This process allows for the use of alcohols as alkylating agents, which are readily available and produce water as the only byproduct, aligning with the principles of green chemistry. rsc.orgcsic.es For instance, ruthenium(II) complexes can catalyze the reaction between an aniline, ethanol, and hexanol to produce this compound. vulcanchem.com The catalyst facilitates the dehydrogenation of the alcohols to aldehydes, which then react with the aniline to form an imine intermediate that is subsequently reduced. vulcanchem.com Other methods include reductive amination using cobalt catalysts and the N-alkylation of amines with carboxylic acids in the presence of molecular hydrogen. vulcanchem.comcsic.es

The specific combination of ethyl and hexyl groups in this compound imparts distinct physicochemical properties. The hexyl group, in particular, contributes to its lipophilicity, as indicated by a high logP value, making it highly soluble in organic solvents while having low solubility in water. vulcanchem.com This characteristic influences its application in various chemical processes and materials.

Significance in Contemporary Organic Synthesis and Materials Science

The utility of N-alkylated anilines, and by extension this compound, is widespread in both organic synthesis and materials science. In organic synthesis, these compounds serve as versatile intermediates for the construction of more complex molecules. For example, functionalized aromatic amines are key components in the synthesis of pharmaceuticals and bioactive molecules. acs.orgacs.org The N-oxide derivative of this compound has shown potential antitumor activity. vulcanchem.com Furthermore, structural analogs have been investigated as antagonists for dopamine (B1211576) receptors, indicating their potential in drug development. vulcanchem.com

In the realm of materials science, the properties of N-alkylated anilines make them suitable for a variety of applications. Their lipophilic nature, as seen in this compound, makes them effective as plasticizers. vulcanchem.com They are also integral to the production of dyes and pigments. For instance, N-ethyl-N-hydroxyethylaniline, a related compound, is used in the preparation of azo compounds and chromophores for nonlinear optical materials. chemicalbook.com The broader class of arylamines is a recurrent core unit in organic electronic materials. organic-chemistry.org

The synthesis of materials often involves the precise tuning of molecular structure to achieve desired properties. The ability to introduce specific alkyl groups onto an aniline core, as in this compound, allows for the fine-tuning of characteristics such as solubility, thermal stability, and electronic properties. This makes N-alkylated anilines valuable components in the design of advanced materials.

Overview of Current Research Trajectories for this compound and Related Structures

Another important research direction is the selective functionalization of the aniline core. This includes achieving site-selective alkylation at the nitrogen atom versus the aromatic ring, which can be controlled by the choice of catalyst and reaction conditions. acs.org The development of methods for the enantioselective synthesis of chiral N-alkylated anilines is also an active area of research, with potential applications in the design of chiral ligands and catalysts. vulcanchem.com

Furthermore, research continues to explore the application of these compounds in new areas. This includes their use as intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties. acs.org The study of structure-activity relationships in these applications is crucial for designing next-generation molecules with enhanced performance. For example, research into the antimicrobial properties of related compounds, such as those derived from 4-n-hexylaniline, highlights the potential for developing new functional materials. mdpi.com

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₄H₂₃N 205.34 High lipophilicity (logP ~5.2), soluble in organic solvents, sparingly soluble in water. vulcanchem.com
N-Ethylaniline C₈H₁₁N 121.18 Colorless liquid that turns brown on exposure to light and air, aniline-like odor. nih.gov
N-Hexylaniline (B1594167) C₁₂H₁₉N 177.29 ---
2-(4-Ethylcyclohexyl)aniline C₁₄H₂₁N 203.32 Ortho-substituted cyclohexyl group imparts steric hindrance and hydrophobicity.

Synthesis Methods for N-Alkylated Anilines

Method Catalyst/Reagents Conditions Yield
Ruthenium-Catalyzed N-Alkylation Ruthenium(II) complexes, hexanol, ethanol 80–120°C, 12–24 hours 70-85% vulcanchem.com
Cobalt-Catalyzed Reductive Amination Heterogeneous cobalt catalysts, hexanal (B45976), ethylamine, H₂ 100–150°C, 10–30 bar H₂ 60-75% vulcanchem.com
Iridium-Catalyzed N-Alkylation Iridium complexes, various alcohols High temperatures Good to excellent mdpi.com
Nickel-Catalyzed N-Alkylation Ni(OAc)₂·4H₂O-Et₃N, alcohols, CCl₄ 140°C, 8-16 hours 68-86% researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77734-49-7

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-ethyl-N-hexylaniline

InChI

InChI=1S/C14H23N/c1-3-5-6-10-13-15(4-2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3

InChI Key

XDCINBSGHHNWGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies for N Ethyl N Hexylaniline

Catalytic N-Alkylation Approaches to N-Ethyl-N-hexylaniline and its Precursors

The synthesis of N-alkylated anilines, such as this compound, is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. Catalytic N-alkylation methods, particularly those involving the coupling of anilines with alcohols, have gained prominence due to their atom economy and the generation of water as the primary byproduct. These "borrowing hydrogen" or "hydrogen autotransfer" methodologies offer a greener alternative to traditional alkylation using alkyl halides. This section delves into various catalytic strategies, including those mediated by transition metals and Lewis acids, for the synthesis of this compound and its precursors.

Transition Metal-Catalyzed Alkylation of Anilines with Alcohols

Transition metal catalysts are at the forefront of C-N bond formation, offering efficient and selective pathways for the N-alkylation of anilines. A variety of earth-abundant and precious metals have been successfully employed for this transformation.

Manganese, an earth-abundant and inexpensive metal, has emerged as a powerful catalyst for the N-alkylation of amines with alcohols. nih.gov Defined PNP manganese pincer complexes have demonstrated high efficiency in the selective monoalkylation of anilines with a range of alcohols, including aliphatic and (hetero)aromatic ones. nih.gov These reactions proceed under relatively mild conditions (80–100 °C) and exhibit excellent chemoselectivity, tolerating various sensitive functional groups. nih.gov

The choice of ligand plays a crucial role in the reactivity of the alcohol, influencing the success of the N-alkylation reaction. rsc.org For instance, a phosphine-free manganese catalyst generated in situ from a manganese precursor and a suitable ligand can effectively catalyze the N-alkylation of anilines with both benzylic and aliphatic alcohols. researchgate.net This approach offers a versatile and economical method for synthesizing N-substituted anilines with yields ranging from 35% to 95%. researchgate.net

Table 1: Examples of Manganese-Catalyzed N-Alkylation of Anilines

Catalyst SystemAniline (B41778) SubstrateAlcoholProductYield (%)Reference
Mn(CO)₅Br / NNN ligandm-toluidineBenzyl (B1604629) alcoholN-benzyl-3-methylanilineHigh researchgate.net
Mn-PNP pincer complexSubstituted anilinesVarious primary alcoholsN-monoalkylated anilines- nih.gov
Copper-Catalyzed Methodologies for C–N Bond Formation

Copper-based catalysts have a long history in C-N bond formation and continue to be developed for efficient N-alkylation of anilines. Ligandless and base-free copper-catalyzed protocols have been established for the cross-coupling of arylboronic acids with anilines and aliphatic amines. acs.org These methods often utilize catalytic copper(II) acetate monohydrate in the presence of molecular sieves. acs.org

More directly relevant to the synthesis of this compound from alcohols, copper-chromite nanocatalysts have been employed for the N-alkylation of aniline with alcohols via an auto-transfer hydrogen methodology. This approach avoids the use of more expensive and problematic alkyl halides. Copper compounds such as CuCl₂·2H₂O and CuBr₂ have also been shown to catalyze the reaction of aniline and its derivatives with primary and secondary alcohols to produce N-alkyl- and N,N-dialkyl-substituted anilines. semanticscholar.org

Table 2: Copper-Catalyzed N-Alkylation of Aniline

CatalystAniline SubstrateAlcoholProductReference
Cu-Chromite nano-catalyzerAnilineBenzyl AlcoholN-phenyl benzyl amine
Cu(OAc)₂·H₂OAniline-N-arylated aniline acs.org
CuCl₂·2H₂O, CuBr₂Aniline derivativesPrimary and secondary alcoholsN-alkyl- and N,N-dialkyl-substituted anilines semanticscholar.org
Nickel-Catalyzed Reductive Hydroamination Pathways

Nickel, another earth-abundant metal, offers efficient catalytic systems for the synthesis of N-alkylated anilines. Nickel-catalyzed reductive hydroamination of alkenes with nitroarenes provides a direct route to aromatic amines with primary and secondary alkyl groups. researchgate.net This method exhibits ipso-selectivity and tolerates a wide array of functional groups, making it a valuable tool for synthesizing drug-like arylamines. researchgate.net

Furthermore, direct N-alkylation of anilines with alcohols can be achieved using nickel catalysts. An efficient and selective monoalkylation of various aryl and heteroaryl amines with primary alcohols has been developed using a NiBr₂/ligand system. acs.org This protocol is notable for its tolerance of functionalities such as hydroxyl, alkene, nitrile, and nitro groups. acs.org Theoretical and experimental studies on Raney® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde have provided insights into the reaction mechanism, which involves the addition of the amine to formaldehyde, dehydration to an imine, and subsequent hydrogenation. rsc.org

Table 3: Nickel-Catalyzed Synthesis of N-Alkylated Anilines

Catalyst SystemSubstratesReaction TypeProductReference
Nickel catalystAlkenes and nitroarenesReductive hydroaminationAromatic amines with primary and secondary alkyl groups researchgate.net
NiBr₂ / L1Aryl and heteroaryl amines, primary alcoholsDirect N-alkylationMonoalkylated amines acs.org
Raney® NiAmines and paraformaldehydeReductive N-methylationN-methylated amines rsc.org
Other Transition Metal-Mediated Transformations for N-Alkylated Anilines

Beyond manganese, copper, and nickel, other transition metals have been successfully employed in the synthesis of N-alkylated anilines. Iron, a highly abundant and environmentally benign metal, has been used to catalyze the synthesis of N-methylanilines from arenes. chemistryviews.org This process utilizes an iron(II) salt catalyst and a highly electrophilic aminating reagent, proceeding under mild conditions. chemistryviews.org

A review of modern approaches to the N-alkylation of anilines highlights the use of a broad range of metal complex and heterogeneous catalysts based on palladium, platinum, rhodium, nickel, iron, copper, and gold. semanticscholar.org These catalysts are effective in promoting the reaction between anilines and various alkylating agents, including alcohols.

Table 4: Various Transition Metal-Catalyzed N-Alkylation of Anilines

Metal CatalystReaction TypeKey FeaturesReference
Iron(II) saltAromatic C-H AminationEnvironmentally benign, mild conditions chemistryviews.org
Pd, Pt, Rh, AuN-alkylation with alcoholsBroad range of effective catalysts semanticscholar.org

Lewis Acid-Mediated N-Alkylation Reactions

Lewis acid catalysts provide an alternative to transition metal-based systems for the N-alkylation of anilines. Solid acid catalysts, such as zeolites, have been investigated for the vapor-phase alkylation of aniline with alcohols. researchgate.net The acidity of the catalyst, which includes both Brønsted and Lewis acid sites, plays a crucial role in the reaction mechanism. researchgate.net The introduction of Lewis acidic metals like zinc and iron into the catalyst structure can create a synergistic effect with Brønsted acid sites, enhancing catalytic activity. researchgate.net

Acidic zeolites with specific pore sizes (around 6 to 8 angstroms) and three-dimensional channel structures have been shown to be selective for the N-alkylation of anilines with lower alkanols at temperatures between 250°C and 350°C. google.com This shape-selective catalysis can favor the formation of N-alkylanilines over C-alkylation products. google.com Mesoporous Al-SBA-15 has also been used as a catalyst for the continuous flow N-methylation of aniline, demonstrating high conversion and selectivity for monoalkylated products. researchgate.net

Table 5: Lewis Acid-Catalyzed N-Alkylation of Aniline

CatalystReaction TypeKey FeaturesReference
Solid acid catalysts (e.g., zeolites)Vapor phase aniline alkylationInvolves Brønsted and Lewis acid sites researchgate.net
Acidic zeolite (6-8 Å pore size)Selective N-alkylation with lower alkanolsShape-selective catalysis, high N-alkylation selectivity google.com
Mesoporous Al-SBA-15Continuous flow N-methylationHigh conversion and selectivity for monoalkylation researchgate.net

Multistep Synthetic Routes to this compound and its Analogs

The synthesis of a specific unsymmetrical tertiary amine like this compound can be achieved through several multistep pathways, typically involving the sequential alkylation of a primary or secondary amine.

This approach involves the synthesis of the secondary amine, N-hexylaniline (B1594167), followed by its ethylation. N-hexylaniline can be prepared through various methods, including the reductive amination of aniline with hexanal (B45976) or the reaction of aniline with a hexyl halide. Once N-hexylaniline is obtained, it can be ethylated using a suitable ethylating agent.

Common ethylating agents include ethyl halides (e.g., ethyl bromide, ethyl iodide) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base, such as potassium carbonate or cesium carbonate, and solvent can influence the reaction rate and yield. rsc.org This second alkylation step converts the secondary amine into the desired tertiary amine, this compound.

An alternative two-step route begins with the preparation of N-ethylaniline. N-ethylaniline is a common industrial intermediate that can be synthesized by reacting aniline with ethanol or acetaldehyde (B116499) under various catalytic conditions. researchgate.netgoogle.comgoogle.com For example, the reaction of aniline with ethanol over alkali-exchanged zeolites can produce N-ethylaniline with high selectivity. sci-hub.se

The subsequent step is the N-alkylation of N-ethylaniline with a hexylating agent, such as 1-bromohexane or 1-iodohexane. This reaction is typically performed in the presence of a base to facilitate the nucleophilic substitution. Careful control of reaction conditions is necessary to ensure efficient conversion to the tertiary amine and to minimize potential side reactions, such as the formation of quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.

Synthesizing this compound directly from aniline requires a stepwise alkylation process where the ethyl and hexyl groups are introduced sequentially. A significant challenge in this approach is controlling the selectivity of the alkylation steps. researchgate.net The reaction of aniline with an alkylating agent can produce a mixture of the mono-alkylated secondary amine (e.g., N-ethylaniline), the di-alkylated tertiary amine (e.g., N,N-diethylaniline), and unreacted aniline. researchgate.net

To achieve the synthesis of an unsymmetrical tertiary amine, one must first favor the formation of a mono-alkylated intermediate, such as N-ethylaniline. This can be achieved by carefully controlling the stoichiometry (using aniline in excess) and reaction conditions. researchgate.net After isolation and purification of the N-ethylaniline, a second, different alkylating agent (e.g., a hexyl halide) is introduced in a subsequent step to form the final product. The reverse sequence, starting with hexylation followed by ethylation, is also a viable strategy. This stepwise approach is fundamental for producing unsymmetrical tertiary amines from a primary amine starting material. rsc.orgorganic-chemistry.org

Novel Synthetic Strategies for this compound Building Blocks

The construction of the this compound scaffold relies on the initial synthesis of N-hexylaniline, which serves as a crucial building block. Various methodologies have been developed for this purpose, primarily centered around the formation of the carbon-nitrogen bond between the aniline and hexyl moieties.

Synthesis of Intermediate N-Hexylaniline Derivatives

Reductive Amination: This method involves the reaction of aniline with hexanal to form an intermediate imine, which is subsequently reduced to the secondary amine, N-hexylaniline. A variety of reducing agents and catalytic systems can be employed to facilitate this transformation. One-pot reductive amination procedures are particularly attractive from an efficiency standpoint, as they combine the imine formation and reduction steps without the need for isolation of the intermediate. For instance, the use of a Palladium on carbon (Pd/C) catalyst with ammonium formate as a hydrogen donor in an aqueous 2-propanol solvent has been shown to be an effective system for the mono-N-alkylation of aniline with various aldehydes, proceeding smoothly at room temperature.

N-Alkylation: This classical approach involves the direct reaction of aniline with a hexyl halide, such as 1-bromohexane, or a hexyl alcohol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Phase-transfer catalysis can be employed to enhance the reaction rate and yield, particularly when dealing with the immiscibility of reactants. For example, the reaction of aniline with 1-bromobutane has been successfully performed in single-phase aqueous surfactant systems, demonstrating the potential for micellar catalysis in N-alkylation reactions. nih.gov Alternative alkylating agents like alcohols can also be used, often requiring a catalyst to activate the hydroxyl group.

The table below summarizes various synthetic conditions for the preparation of N-hexylaniline.

Table 1: Synthetic Methodologies for N-Hexylaniline

Reactant 1 Reactant 2 Catalyst/Reagent Solvent Temperature (°C) Yield (%)
Aniline Hexanal Pd/C, Ammonium Formate 2-Propanol/Water Room Temp. High
Aniline 1-Bromohexane Phase-Transfer Catalyst Biphasic Varies Good
Aniline Hexyl Alcohol Metal Nanoparticles (Ni, Cu) on Support Varies 160-240 Up to 99
Aniline n-Hexylamine Rh/Pt Bimetallic Nanoparticles Neat Mild Quantitative

Coupling Reactions for Aromatic Amine Formation

Once N-hexylaniline is synthesized, the final step involves the introduction of an ethyl group to form this compound. This is typically achieved through a second N-alkylation or reductive amination reaction.

Reductive Amination of N-Hexylaniline: N-hexylaniline can be reacted with acetaldehyde in the presence of a reducing agent to yield this compound. This method is analogous to the synthesis of the N-hexylaniline intermediate. A notable example of a similar transformation is the N-alkylation of 2,6-diethyl aniline with acetaldehyde using a Pd/C catalyst and ammonium formate as an in-situ hydrogen donor, which proceeds with excellent yield at room temperature. This suggests a similar approach would be effective for the ethylation of N-hexylaniline.

N-Alkylation of N-Hexylaniline: Direct alkylation of N-hexylaniline with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base is another viable route. The choice of base and solvent can significantly influence the reaction's efficiency.

Buchwald-Hartwig Amination: While not directly applied to the synthesis of this compound in the reviewed literature, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov This methodology is highly versatile and could potentially be adapted for the synthesis of N-hexylaniline by coupling a hexyl amine with a phenyl halide or for the direct synthesis of this compound, although this would represent a more complex, three-component coupling.

The following table outlines potential coupling reactions for the formation of this compound.

Table 2: Coupling Reactions for this compound Formation

Reactant 1 Reactant 2 Catalyst/Reagent Solvent Temperature (°C)
N-Hexylaniline Acetaldehyde Pd/C, Ammonium Formate 2-Propanol/Water Room Temp.
N-Hexylaniline Ethyl Iodide Base (e.g., K2CO3) Acetonitrile or DMF Varies
Aniline Hexyl Halide, Ethyl Halide Palladium Catalyst, Ligand, Base Toluene or Dioxane Varies

Reaction Kinetics and Mechanistic Investigations of N Ethyl N Hexylaniline Formation and Transformation

Detailed Mechanistic Elucidation of N-Alkylation Pathways

The formation of N-Ethyl-N-hexylaniline can proceed through several mechanistic routes, primarily involving the catalytic N-alkylation of a secondary amine (N-ethylaniline) with a hexyl derivative or a more complex multi-component reaction from aniline (B41778). The elucidation of these pathways involves studying radical processes, kinetic isotope effects, and the mechanisms of catalyzed reactions.

Radical-Mediated C(sp3)–H Bond Cleavage in Carbamate Synthesis Analogs

While ionic pathways are common, radical-based approaches offer complementary reactivity for C-N bond formation. nih.gov Radical-mediated C(sp³)–H bond cleavage presents a powerful strategy for functionalization. In processes analogous to the synthesis of precursors for this compound, such as carbamates, radical mechanisms can be initiated. These methods often utilize homolytic C-N bond cleavage to generate carbon-centered radicals that can engage in various transformations. nih.gov

Conventional methods for C(sp³)–N bond cleavage often depend on two-electron ionic pathways or transition metal catalysis, which may require activated amines or specific reagents. nih.gov In contrast, radical approaches provide an alternative, utilizing single-electron transfer processes. For instance, the oxidative dealkylation of aromatic amines, studied with species like the FeO⁺ cation, can proceed through radical intermediates, offering insight into potential side reactions or alternative synthetic routes. cdnsciencepub.com The generation of aminyl radicals from precursors like N-chloroamines is another established method in radical chemistry that highlights the potential for C-H functionalization pathways.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are crucial for identifying the rate-determining step (RDS) in the formation of N-alkylated amines. By comparing the reaction rates of substrates labeled with heavier isotopes (like deuterium) to their unlabeled counterparts, chemists can determine which bond-breaking or bond-forming events are kinetically significant.

In the context of N-alkylation via the "borrowing hydrogen" mechanism, KIE studies help distinguish between the initial alcohol dehydrogenation and the subsequent imine hydrogenation as the RDS. For example, tungsten-catalyzed N-alkylation of amines with alcohols showed that the cleavage of the benzylic C-H bond in the alcohol is involved in the rate-determining step, which was supported by DFT calculations. chemrxiv.org Similarly, studies on the N-alkylation of aniline to form N-ethylaniline have utilized KIE to probe the mechanism. researchgate.net In the gas-phase oxidation of N-alkylanilines, experimentally observed KIEs suggest an electron transfer mechanism. cdnsciencepub.com Research on cytochrome P450-catalyzed N-dealkylation, a related transformation, also extensively uses KIE profiles to implicate specific oxidant species and mechanisms, such as the involvement of an iron-oxene species. nih.govnih.gov

Reaction / SystemKIE Value (kH/kD)Implied Rate-Determining StepReference
N-dealkylation by P450 2B1 (HRP)~7C-H bond cleavage nih.gov
N-alkylation of aniline with benzyl (B1604629) alcohol (Fe-Ni alloy catalyst)1.8C-H bond cleavage in alcohol dehydrogenation researchgate.net
Tungsten-catalyzed N-alkylationSignificant KIE observedHydride elimination (C-H cleavage) chemrxiv.org

Plausible Reaction Mechanisms for Catalyzed N-Alkylation

The most prevalent and atom-economical method for synthesizing N-alkylated amines like this compound is through a transition-metal-catalyzed "borrowing hydrogen" (BH) or "hydrogen autotransfer" process. researchgate.netresearchgate.net This mechanism is facilitated by a range of catalysts, including those based on ruthenium, iridium, palladium, cobalt, and nickel. vulcanchem.comrsc.orgwhiterose.ac.ukrsc.orgresearchgate.net

The general catalytic cycle for the N-alkylation of an amine with an alcohol involves three core steps:

Dehydrogenation : The metal catalyst abstracts hydrogen from the alkylating alcohol (e.g., 1-hexanol) to form a metal-hydride species and an aldehyde (hexanal). vulcanchem.comrsc.org

Condensation : The in situ-generated aldehyde condenses with the amine (e.g., N-ethylaniline) to form an iminium ion intermediate, which then deprotonates to an enamine or is directly an imine. bohrium.com

Hydrogenation : The metal-hydride species, which "borrowed" the hydrogen in the first step, reduces the imine/iminium intermediate to form the final N-alkylated amine product, regenerating the active catalyst. rsc.org

An alternative pathway is reductive amination, where an amine reacts with a carbonyl compound (like hexanal) in the presence of a reducing agent. bohrium.com Some catalytic systems can perform this entire sequence in one pot, starting from an alcohol or even a nitrile, which is first reduced to an imine and then undergoes nucleophilic attack by the amine. rsc.org

Substrate Scope and Regioselectivity in N-Alkylation Reactions

The success of synthesizing this compound depends on the compatibility of the starting materials with the chosen catalytic system. Research has demonstrated that N-alkylation reactions tolerate a broad range of substrates, but yields and selectivity are influenced by steric and electronic factors.

Amine Scope : Both primary and secondary amines can be efficiently alkylated. However, bulky amines may show reduced reactivity. rsc.org For the synthesis of this compound, N-ethylaniline serves as an ideal secondary amine substrate. While many catalysts work well for aromatic amines (anilines), others are effective for aliphatic amines. bohrium.comrsc.org

Alkylating Agent Scope : Primary alcohols are excellent alkylating agents in borrowing hydrogen catalysis. csic.es Secondary alcohols can also be used, though sometimes require more forcing conditions. rsc.orgchemrxiv.org Besides alcohols, alkyl halides can be used in traditional N-alkylation, although this method is less atom-economical and can lead to overalkylation. acs.org The use of nitriles as alkylating agents under hydrogenation conditions provides another route. rsc.org

Regioselectivity : A significant challenge in N-alkylation is controlling the degree of alkylation. The formation of tertiary amines from primary amines can be difficult to stop at the secondary amine stage because the secondary amine product is often more nucleophilic than the starting primary amine. acs.org However, careful selection of catalysts and reaction conditions can achieve high chemoselectivity for mono-N-alkylation. acs.orgscispace.com For instance, cesium bases have been shown to promote mono-alkylation of primary amines while suppressing overalkylation. scispace.com In other cases, specific catalysts show a preference; Rh/C has been used for N-monoalkylation of aliphatic primary amines, while Pd/C tends to produce tertiary amines. rsc.org

Catalyst SystemAmine SubstrateAlkylating AgentSelectivity/Yield OutcomeReference
[Ru(L₁a)(PPh₃)Cl₂]AnilineC₃–C₁₀ alcoholsGood yields (70–85%) for tertiary amines, minimal over-alkylation. vulcanchem.com
Pd/CAromatic primary aminesNitrilesSelective formation of secondary amines. rsc.org
CsOHPrimary aminesAlkyl bromidesHigh chemoselectivity for mono-N-alkylation. scispace.com
Molecular Mo oxideVarious aminesAldehydesGood to excellent yields for secondary and tertiary amines. bohrium.com
Yttrium catalystN,N-dimethyl anilinesAlkenesExclusive ortho-C–H alkylation, no N-alkylation. rsc.org
Ta(NMe₂)₅N-methylanilineTerminal olefinsBranched α-C–H alkylation products in high yield. nih.gov

Catalytic Cycle Analysis and Intermediate Identification

Detailed mechanistic studies have led to the proposal of comprehensive catalytic cycles and the identification of key reactive intermediates. In the borrowing hydrogen pathway catalyzed by iridium or ruthenium complexes, the active catalyst is often a metal-hydride species formed after the initial dehydrogenation of the alcohol. whiterose.ac.ukwhiterose.ac.uk

For example, in a ruthenium-catalyzed reaction, Ru(II) abstracts β-hydrogens from an alcohol, generating an aldehyde and a Ru-hydride species. vulcanchem.com This is followed by the condensation of the aldehyde with an amine to form an imine. The subsequent hydrogen transfer from the Ru-hydride reduces the imine to the final amine product, regenerating the Ru(II) catalyst. vulcanchem.com Kinetic studies have suggested that for some systems, the rate-determining step is the initial aldehyde formation. vulcanchem.com

In base-catalyzed, transition-metal-free systems, intermediates are less defined but are thought to involve alkoxide species that facilitate hydride transfer. researchgate.net DFT calculations and control experiments in various systems have helped to map out the potential energy surfaces of these catalytic cycles, identifying intermediates such as amido complexes and confirming the role of imines. chemrxiv.orgrsc.org For instance, in a tungsten-catalyzed system, DFT studies revealed a highly active W-hydride species and an amido complex as key intermediates in the cycle. chemrxiv.org

Influence of Reaction Conditions on Pathway Selectivity and Yield

The outcome of N-alkylation reactions is highly sensitive to reaction conditions, including the choice of catalyst, solvent, base, and temperature.

Catalyst : The nature of the metal center and its ligand framework dictates the activity and selectivity. For instance, palladium catalysts are widely used, but their efficiency can be tuned by supporting them on materials like iron oxide or by using specific phosphine (B1218219) ligands. rsc.org Ligandless systems are also being developed to simplify the process. rsc.org

Solvent : The choice of solvent can significantly impact reaction rates and selectivity. Anhydrous polar aprotic solvents like DMF, DMSO, and NMP are often effective for N-alkylation with alkyl halides, as they facilitate the reaction while minimizing side reactions. scispace.com In some catalytic systems, non-polar solvents are preferred. whiterose.ac.uk The use of water as a green solvent has also been successfully demonstrated for iridium-catalyzed N-alkylation. acs.org

Base : In many N-alkylation reactions, a base is required. In traditional alkylations with halides, the base neutralizes the acid byproduct. In borrowing hydrogen catalysis, a base is often needed to facilitate the deprotonation of the alcohol to form a metal-alkoxide, initiating the cycle. researchgate.net The choice of base, from inorganic bases like KOH and CsOH to organic bases like DBU, can dramatically influence selectivity, particularly in preventing overalkylation. researchgate.netscispace.com

Temperature : Reaction temperatures typically range from 80–150 °C. vulcanchem.comrsc.org Higher temperatures can increase reaction rates but may also lead to undesired side products or catalyst decomposition. Optimization is often required to balance yield and selectivity. csic.es

Additives : Additives can play a crucial role. For example, the use of a drying agent like molecular sieves can improve yield and selectivity by removing the water generated during imine formation, thereby shifting the equilibrium toward the product. scispace.com In some cases, ammonium (B1175870) salts are added to enhance the reactivity of less reactive amines. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for N Ethyl N Hexylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like N-Ethyl-N-hexylaniline, offering detailed insights into the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Alkyl and Aromatic Moiety Analysis

Proton (¹H) NMR spectroscopy of this compound allows for the detailed analysis of its distinct alkyl and aromatic regions. The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 7.5 ppm, due to the deshielding effect of the benzene (B151609) ring current. The substitution pattern on the aniline (B41778) ring dictates the multiplicity and coupling constants of these aromatic signals. For instance, an unsubstituted phenyl group will show complex multiplets corresponding to the ortho, meta, and para protons.

The alkyl protons of the ethyl and hexyl groups resonate in the upfield region. The methylene (B1212753) protons (CH₂) of the ethyl group adjacent to the nitrogen atom are expected to appear as a quartet, coupled to the neighboring methyl (CH₃) protons, which in turn would present as a triplet. Similarly, the methylene protons of the hexyl group directly attached to the nitrogen will be deshielded and appear as a triplet, coupled to the adjacent methylene group. The remaining methylene groups of the hexyl chain will exhibit complex multiplets, while the terminal methyl group will appear as a triplet.

For comparison, the ¹H NMR spectrum of the related compound N-ethyl-N-methylaniline shows signals for the aromatic protons between δ 6.67 and 7.19 ppm. The ethyl group's methylene protons appear as a quartet at δ 3.356 ppm, and the methyl protons of the ethyl group are observed as a triplet at δ 1.084 ppm. nih.gov In N-hexylaniline (B1594167), the aromatic protons are observed between δ 6.64 and 7.21 ppm, and the methylene protons of the hexyl group attached to the nitrogen appear at δ 3.14 ppm. rsc.org Based on these related structures, the expected ¹H NMR chemical shifts for this compound can be predicted.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H6.6 - 7.3m-
N-CH₂ (Ethyl)~3.3q~7.0
N-CH₂ (Hexyl)~3.2t~7.5
CH₂ (Hexyl)1.2 - 1.7m-
CH₃ (Ethyl)~1.1t~7.0
CH₃ (Hexyl)~0.9t~7.0

Carbon (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon framework of this compound. The aromatic carbons will resonate in the downfield region, typically between 110 and 150 ppm. The carbon atom directly attached to the nitrogen (ipso-carbon) is expected to have a chemical shift around 148-150 ppm, a characteristic value for N-alkylanilines. rsc.orgrsc.org The other aromatic carbons will have distinct chemical shifts depending on their position relative to the amino group.

The alkyl carbons of the ethyl and hexyl chains will appear in the upfield region of the spectrum. The methylene carbons directly bonded to the nitrogen will be the most deshielded among the alkyl carbons. Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. rsc.org

For N-hexylaniline, the ipso-carbon appears at δ 148.6 ppm, while the other aromatic carbons resonate at δ 129.2, 117.1, and 112.7 ppm. The alkyl carbons of the hexyl group show signals at δ 44.0, 31.7, 29.6, 26.9, 22.6, and 14.0 ppm. rsc.org For N-ethyl-N-methylaniline, the ipso-carbon is found at δ 148.74 ppm. rsc.org These values serve as a reliable reference for assigning the ¹³C NMR spectrum of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-ipso~148
Aromatic-C112 - 130
N-CH₂ (Ethyl)~45
N-CH₂ (Hexyl)~50
CH₂ (Hexyl)22 - 32
CH₃ (Ethyl)~12
CH₃ (Hexyl)~14

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques are powerful tools for the detailed structural elucidation of this compound, providing information beyond what is available from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons within the ethyl and hexyl chains, as well as between neighboring aromatic protons. This helps to confirm the connectivity of the alkyl chains and the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is an invaluable tool for unambiguously assigning the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY or ROESY can be used to study its preferred conformation in solution by observing through-space interactions between protons on the ethyl, hexyl, and phenyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and probing the fragmentation patterns of this compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula assignment. The expected exact mass for the molecular ion of this compound (C₁₄H₂₃N) can be calculated and compared with the experimental value obtained from HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing the product mixture from the synthesis of this compound. rsc.org GC separates the components of the mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides mass spectra for each separated component, allowing for their identification.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of N-alkylanilines. A prominent fragmentation pathway involves the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an alkyl radical. For this compound, this would result in the loss of a pentyl radical from the hexyl chain or a methyl radical from the ethyl chain, leading to the formation of stable iminium ions. The base peak in the mass spectrum of many N-alkylanilines is often the result of this alpha-cleavage. For example, in the mass spectrum of N-ethyl-N-methylaniline, the base peak is at m/z 120, corresponding to the loss of a methyl radical. nih.gov The analysis of these characteristic fragment ions allows for the confirmation of the structure of this compound and the identification of potential by-products in a reaction mixture, such as incompletely alkylated anilines or isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a "molecular fingerprint." For this compound, a tertiary aromatic amine, the IR spectrum is characterized by several key absorption bands that confirm its structural features.

Since this compound is a tertiary amine, its spectrum will notably lack the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. The most diagnostic signals arise from the vibrations of the aromatic ring, the C-N bond, and the aliphatic C-H bonds of the ethyl and hexyl substituents.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers slightly above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ range). These bands are often of weak to medium intensity.

Aliphatic C-H Stretching: The ethyl and hexyl groups give rise to strong absorption bands corresponding to the symmetric and asymmetric stretching of their C-H bonds. These are found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. Aromatic amines typically show a strong band for the C-N stretching vibration between 1335-1250 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines is a key indicator. For N-alkylanilines, this absorption is typically strong and appears in the 1250-1335 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can also provide information about the substitution pattern on the benzene ring.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
Aromatic C-N Stretch1250 - 1335Strong

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of molecules by measuring the absorption of ultraviolet and visible light. When a molecule absorbs light in this region, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the types of electronic transitions occurring within the molecule.

For this compound, the UV-Vis spectrum is dominated by electronic transitions involving the π-electron system of the benzene ring and the non-bonding (n) electrons on the nitrogen atom. The key transitions are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aniline and its derivatives, these transitions are responsible for strong absorption bands. The interaction (conjugation) of the nitrogen atom's lone pair with the aromatic ring increases the energy of the highest occupied molecular orbital (HOMO), which reduces the energy gap for the π → π* transition. This results in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

n → π Transitions:* This type of transition involves promoting a non-bonding electron from the nitrogen atom to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity than π → π* transitions. In aniline derivatives, these absorption bands can be observed at longer wavelengths.

The alkyl groups (ethyl and hexyl) attached to the nitrogen atom act as electron-donating groups, which can further enhance the conjugation of the nitrogen lone pair with the benzene ring. This donation of electron density into the ring generally leads to a further bathochromic shift of the primary absorption bands. The solvent environment can also influence the position of these absorption maxima due to differential solvation of the ground and excited states.

The table below presents typical UV-Vis absorption data for aniline, a parent compound, to illustrate the electronic transitions.

CompoundTransitionλmax (nm)Solvent
Anilineπ → π~230Ethanol
Anilinen → π~280Ethanol

For this compound, it is expected that these absorption maxima would be shifted to slightly longer wavelengths due to the inductive effect of the alkyl groups. The analysis of these electronic transitions is crucial for understanding the extent of electronic conjugation and the influence of substituents on the aromatic system.

Computational Chemistry and Theoretical Modeling of N Ethyl N Hexylaniline

Quantum-Mechanical Studies of Geometric and Electronic Structure

Quantum-mechanical calculations are instrumental in defining the three-dimensional structure and electron distribution of N-Ethyl-N-hexylaniline.

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state properties of molecules like this compound. By applying functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), researchers can accurately predict the molecule's optimized geometry, dipole moment, and the distribution of electrostatic potential. arxiv.orgpku.edu.cn These calculations reveal how the ethyl and hexyl groups attached to the nitrogen atom influence the electronic environment of the aniline (B41778) ring. The optimized structure provided by DFT is the starting point for more complex calculations, including vibrational frequencies and electronic transitions. researchgate.net For N-alkylanilines, DFT is effective for determining molecular conformation and the distribution of isoelectronic density, which are key to understanding their physical behavior. arxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and its behavior in chemical reactions. arxiv.orgmdpi.com

For N-alkylanilines, the HOMO is typically localized on the electron-rich aniline moiety, specifically involving the nitrogen lone pair and the π-system of the benzene (B151609) ring. acs.orgresearchgate.net The LUMO is generally distributed over the antibonding π* orbitals of the aromatic ring. acs.org The presence of electron-donating alkyl groups (ethyl and hexyl) on the nitrogen atom raises the energy of the HOMO, which in turn affects the HOMO-LUMO gap and the molecule's ionization potential. mdpi.com A smaller energy gap suggests that the molecule can be more easily polarized and may exhibit interesting optical and electronic properties. arxiv.org

Table 1: Representative Frontier Molecular Orbital Energies for an N-Alkylaniline System.
ParameterEnergy (eV)
HOMO-5.45
LUMO-0.98
Energy Gap (ΔE)4.47

Note: The values in Table 1 are representative for a similar N-alkylaniline system and are provided for illustrative purposes to demonstrate typical computational outputs.

Excited-State Vertical Transitions and Optical Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating the excited-state properties of molecules, including their interaction with light. arxiv.orgmdpi.com

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. These calculations yield the energies of vertical electronic transitions (often expressed as absorption wavelength, λmax) and their corresponding intensities, known as oscillator strengths (f). arxiv.org For aniline derivatives, the primary electronic transitions are typically of the π → π* and n → π* type. rsc.org The lowest energy transition, corresponding to the HOMO-LUMO gap, is often a charge-transfer transition from the electron-donating amino group to the electron-accepting phenyl ring. rsc.org

Table 2: Simulated Optical Transition Properties for a Representative N-Alkylaniline.
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2950.150HOMO → LUMO
S₀ → S₂2500.210HOMO-1 → LUMO

Note: The data in Table 2 is illustrative, based on typical TD-DFT results for analogous aromatic amines, and serves to exemplify the calculated parameters.

The transition dipole moment is a vector quantity that determines the probability of a molecule absorbing a photon of a specific polarization. TD-DFT calculations can determine both the magnitude and orientation of this moment for each electronic transition. A larger magnitude for the transition dipole moment corresponds to a higher oscillator strength and a more intense absorption band in the spectrum. The orientation of this moment provides insight into how the molecule will interact with polarized light, which is crucial for applications in materials science and optical devices.

Molecular Basicity and Reactivity Parameter Quantification

DFT is also employed to quantify parameters that describe a molecule's reactivity and basicity. A comprehensive study on the basicity of various amines, including the related compound N-hexylaniline (B1594167), has demonstrated a strong correlation between experimental pKa values and DFT-calculated descriptors. pku.edu.cnpku.edu.cn The pKa of N-hexylaniline has been reported as 6.30. pku.edu.cn Computational parameters such as the molecular electrostatic potential (MEP) at the nitrogen atom and the energy of the natural atomic orbital (NAO) are effective predictors of basicity. pku.edu.cnpku.edu.cn

Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to predict the chemical behavior of this compound. These include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Global Softness (S): Calculated as 1 / (2η).

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-χ).

These parameters provide a quantitative framework for understanding the molecule's stability and its propensity to act as an electron donor or acceptor in chemical reactions. arxiv.org

Table 3: Calculated Reactivity and Basicity Parameters for N-Hexylaniline. pku.edu.cn
ParameterValue
Experimental pKa6.30
Molecular Electrostatic Potential (MEP)-18.386
Natural Atomic Orbital (NAO)-0.659

Computational Investigation of Reaction Mechanisms and Catalysis

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms involving this compound, particularly in the context of its synthesis via catalytic N-alkylation. Through theoretical modeling, researchers can map out potential energy surfaces, characterize transient species, and understand the factors governing reaction rates and selectivity. Density Functional Theory (DFT) has emerged as a principal method for these investigations, offering a balance between computational cost and accuracy for systems involving transition metal catalysts. rsc.orgacs.orgnih.gov These studies are crucial for optimizing reaction conditions and designing more efficient and selective catalysts.

Modeling of Transition States and Activation Barriers

The catalytic N-alkylation of anilines with alcohols, a common route for synthesizing compounds like this compound, typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govcsic.es This multi-step process, often catalyzed by iridium, palladium, or ruthenium complexes, involves:

Dehydrogenation of the alcohol to an aldehyde intermediate by the metal catalyst.

Condensation of the in-situ generated aldehyde with the amine (e.g., N-hexylaniline with acetaldehyde (B116499) or N-ethylaniline with hexanal) to form an imine or iminium ion.

Hydrogenation of the imine intermediate by the metal-hydride species formed in the first step, yielding the final N-alkylated amine product and regenerating the catalyst. rsc.org

Computational modeling is instrumental in dissecting this catalytic cycle. By calculating the geometries and energies of all reactants, intermediates, products, and, most importantly, transition states (TS), a detailed energy profile of the reaction can be constructed. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a specific elementary step to occur. tdx.cat

Below is a representative data table illustrating hypothetical activation barriers for the iridium-catalyzed synthesis of this compound from N-ethylaniline and 1-hexanol (B41254), as would be determined by DFT calculations.

Table 1: Hypothetical DFT-Calculated Activation Barriers (ΔG‡) for the Iridium-Catalyzed N-Alkylation of N-Ethylaniline with 1-Hexanol All energy values are in kcal/mol and are for illustrative purposes.

Elementary StepDescriptionTransition State (TS)Calculated ΔG‡ (kcal/mol)
1Oxidative addition of 1-hexanol O-H bondTS115.2
2β-Hydride elimination to form hexanal (B45976) and Ir-dihydrideTS224.5
3Condensation of hexanal and N-ethylaniline (imine formation)TS312.8
4Hydrogenation of the imine intermediateTS419.7

Based on this hypothetical data, the β-hydride elimination (Step 2) presents the highest activation barrier (24.5 kcal/mol), suggesting it would be the rate-determining step for this catalytic cycle.

Ligand Effects on Regioselectivity in Catalytic Systems

Regioselectivity is a critical aspect of catalysis, referring to the preferential formation of one constitutional isomer over another. In the synthesis and reactions of this compound, a key regiochemical challenge is controlling N-alkylation versus C-alkylation of the aniline ring. acs.org While the nitrogen atom is the more nucleophilic site, competitive alkylation at the electron-rich ortho and para positions of the phenyl ring can occur, leading to undesired byproducts.

The ligands coordinated to the transition metal center play a paramount role in dictating the regioselectivity of the reaction. nih.gov The steric and electronic properties of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can create a specific environment around the metal that favors one reaction pathway over another. rsc.orgacs.org

Steric Effects : Bulky ligands can physically block access to certain reaction sites. For instance, a sterically demanding ligand can encumber the catalytic center, making the approach to the aromatic ring for C-alkylation more difficult than the approach to the more accessible nitrogen atom, thereby enhancing selectivity for N-alkylation.

Electronic Effects : The electron-donating or electron-withdrawing nature of a ligand alters the electron density at the metal center. This, in turn, influences the reactivity of the catalyst and its intermediates, affecting the activation barriers for competing pathways.

Computational modeling provides quantitative insight into these ligand effects. By calculating and comparing the activation barriers for the N-alkylation pathway versus the C-alkylation pathway for a series of different ligands, a theoretical prediction of regioselectivity can be made. acs.org The difference in activation energies (ΔΔG‡ = ΔG‡(C-alkylation) - ΔG‡(N-alkylation)) serves as a powerful descriptor for predicting the reaction outcome. A larger positive ΔΔG‡ indicates a higher preference for N-alkylation.

The following interactive table presents hypothetical computational data on the effect of different phosphine (B1218219) ligands on the regioselectivity of a platinum-catalyzed reaction involving this compound.

Table 2: Hypothetical Computational Analysis of Ligand Effects on the Regioselectivity of N- vs. C-Alkylation All energy values are in kcal/mol and are for illustrative purposes.

LigandTypeΔG‡ (N-alkylation)ΔG‡ (C-alkylation, para)ΔΔG‡Predicted N:C Selectivity
PMe₃Small, electron-donating21.523.01.5Moderate
PPh₃Bulky, less donating22.125.53.4Good
PCy₃Very bulky, electron-donating23.028.85.8High
XantphosBidentate, large bite angle20.827.56.7Very High

The hypothetical data suggest that increasing the steric bulk of the ligand (PMe₃ < PPh₃ < PCy₃) or using a bidentate ligand with specific geometric constraints like Xantphos increases the energy barrier for C-alkylation more significantly than for N-alkylation, thus leading to higher selectivity for the desired N-alkylated product. nih.gov Such computational screening is invaluable for rationally selecting or designing ligands to achieve specific catalytic outcomes. researchgate.net

Advanced Materials Science and Engineering Applications of N Ethyl N Hexylaniline

Integration into Functional Organic Materials and Devices

N-Ethyl-N-hexylaniline, a substituted aniline (B41778) derivative, serves as a versatile building block in the synthesis of advanced functional organic materials. Its incorporation into various molecular architectures allows for the fine-tuning of electronic and optical properties, making it a valuable component in the development of organic electronic devices.

Role in Conjugated Organic Semiconductors

While direct research on this compound's specific role in conjugated organic semiconductors is not extensively documented in the provided results, the broader class of aniline derivatives is crucial in this field. Aniline-based structures are frequently used as electron-donating moieties in donor-acceptor (D-A) conjugated polymers. whiterose.ac.ukresearchgate.net These polymers are the cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic properties of these polymers can be tailored by modifying the aniline's substituents, which influences the polymer's energy levels (HOMO and LUMO), bandgap, and charge carrier mobility. researchgate.net For instance, the introduction of alkyl chains, such as the ethyl and hexyl groups in this compound, can enhance the solubility and processability of the resulting polymers, which is a critical factor for device fabrication. whiterose.ac.ukgoogle.com

Incorporation into Polymers with Enhanced Electronic Properties

The incorporation of this compound and similar aniline derivatives into polymer backbones is a key strategy for developing materials with enhanced electronic properties. In the context of conductive polymers like polyaniline (PANI), functionalization with alkyl groups can significantly alter the material's characteristics. researchgate.net Grafting polyaniline onto thermoplastic polymers containing functional units reactive with the amine group of aniline derivatives can create polymer compositions with a desirable balance of electrical conductivity and thermoplastic processability. google.com

In the realm of donor-acceptor conjugated polymers for photovoltaic applications, aniline derivatives are used to create electron-accepting imide groups, which are important for tuning the electronic properties of the polymer. whiterose.ac.uk The specific structure of the aniline derivative, including the nature and position of its substituents, plays a significant role in determining the final properties of the polymer, such as its optical bandgap and charge transport characteristics. whiterose.ac.ukresearchgate.net

Development of Optoelectronic Materials

The unique electronic structure of this compound and its derivatives makes them promising candidates for the development of novel optoelectronic materials. These materials are designed to interact with light, enabling applications in areas such as photoconductors and nonlinear optics.

Design Principles for Narrow Optical-Gap Materials

A key goal in the design of optoelectronic materials is the creation of narrow optical-gap materials, which can absorb a broader range of the solar spectrum. This is often achieved by designing molecules with strong intramolecular charge transfer (ICT) character. researchgate.net The general design principle involves combining electron-donating and electron-accepting moieties within the same molecule or polymer. whiterose.ac.uk

While this compound itself is an electron-donating unit, it can be incorporated into larger molecular systems that exhibit narrow optical gaps. For example, in the synthesis of pyrene-based donor-acceptor conjugated polymers, 4-hexylaniline (B1328933) has been used to create electron-accepting imide groups, contributing to polymers with optical band gaps as low as 1.76 eV. whiterose.ac.uk The strategic combination of such donor and acceptor units within a conjugated system facilitates the ICT process, leading to a reduction in the HOMO-LUMO energy gap and thus a narrower optical bandgap. researchgate.netnih.gov

Photoconductive Properties in Palladium Complexes

Recent research has highlighted the significant photoconductive properties of palladium(II) complexes incorporating functionalized ligands. acs.orgresearchgate.net While this compound is not directly mentioned in these specific studies, the synthesis of related Schiff base ligands often involves the reaction of substituted anilines. For instance, a functionalized Schiff base used in the synthesis of photoconductive palladium(II) complexes was prepared from n-hexylaniline (B1594167) and 2-hydroxy-4-n-hexyloxybenzaldehyde. acs.org

These palladium complexes exhibit interesting photoconductive properties, where the material's electrical conductivity increases upon light irradiation. researchgate.net This phenomenon is attributed to an efficient intramolecular ligand-to-metal charge transfer. acs.orgresearchgate.net The design of these complexes, including the choice of ligands, is crucial for optimizing their photoconductive response. The study of such organometallic photoconductors is a promising area for the development of new molecular semiconductors. acs.orgresearchgate.net

Applications in Liquid Crystal Materials and Their Response to Fields

This compound and its isomers, such as N-(4-n-pentyloxybenzylidene)-4-n-hexylaniline, are components of liquid crystal materials. scribd.comhullhistorycentre.org.uk Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Their elongated molecular structures and ability to align in response to external stimuli, such as electric fields, make them highly valuable in various technological applications, particularly in displays. researchgate.net

The study of the nonlinear optical (NLO) properties of liquid crystals is crucial for understanding their optoelectrical behaviors. researchgate.net The elongated conjugated molecular structure of liquid crystal molecules, often containing aniline-based moieties, enhances their nonlinear optical effects. researchgate.netarxiv.org The response of these materials to an electric field can be characterized by parameters such as dipole moment, polarizability, and hyperpolarizability, which can be investigated through computational methods like Density Functional Theory (DFT). researchgate.netarxiv.org The alignment of liquid crystal molecules under an electric field can amplify their nonlinear optical properties, making them suitable for applications in switching devices and optical modulators. researchgate.net

Exploitation of Intrinsic Electrical Conductivity and Magnetic Properties

The intrinsic electrical and magnetic properties of individual this compound molecules are not typically exploited directly. Instead, its molecular structure is leveraged in the synthesis of polymers, where collective electronic phenomena lead to useful electrical and magnetic characteristics. The presence of the ethyl and hexyl groups on the nitrogen atom significantly influences the properties of the resulting polymer, primarily through steric and electronic effects.

Research Findings on Related Aniline Derivatives:

The study of various aniline derivatives provides insight into how the structure of this compound would likely influence the properties of its corresponding polymer. The electrical conductivity of polyaniline and its derivatives is a key area of research. It is well-established that the conductivity of these polymers is highly dependent on their structure, the doping process, and the nature of any substituent groups. researchgate.net For instance, the presence of alkyl groups on the nitrogen atom, as in this compound, can affect the polymerization process and the final packing of the polymer chains, which in turn impacts charge carrier mobility.

Research on alkyl-substituted polyanilines has shown that increasing the size of the alkyl substituent tends to decrease the electrical conductivity. researchgate.net This is attributed to increased steric hindrance, which can disrupt the planarity of the polymer backbone and reduce the extent of π-electron delocalization, a critical factor for conductivity. researchgate.net Therefore, it is expected that a polymer derived from this compound would exhibit lower conductivity compared to unsubstituted polyaniline or polyaniline with smaller N-alkyl groups.

Conductivity of Polyaniline Derivatives:

The conductivity of polyaniline (PANI) and its derivatives can span a wide range, from that of an insulator to a semiconductor, depending on the doping level and synthetic conditions. electrochemsci.orggoogle.com The emeraldine (B8112657) salt form of PANI is known to be its most conductive state. nih.gov Homologous series of polyaniline derivative block copolymers have been studied to understand the relationship between polymer structure and electrical properties. nih.gov

Comparative Electrical Conductivity of Polyaniline and its Derivatives
Polymer/MaterialReported DC Electrical Conductivity (S/cm)Key Structural Feature/Condition
Polyaniline (PANI)Up to 10 S/cmDoped, Emeraldine Salt form nih.gov
Poly-ortho-toluidineLower than PANIMethyl group at ortho position researchgate.net
Poly-ortho-ethylanilineLower than Poly-ortho-toluidineEthyl group at ortho position researchgate.net
Aniline Dimer (LS·HCl-2)~0.127 S/cmJ-aggregation induced low band-gap nih.gov
NT-PANI (Nanotube)1.22 x 10-2 S/cmHigh surface area nanostructure mohe.gov.my

Magnetic Properties of Aniline-Based Polymers:

The magnetic properties of conductive polymers are intrinsically linked to their electronic structure and conduction mechanisms. Magnetic susceptibility measurements are a powerful tool to probe these characteristics. tubitak.gov.tr For example, polymers exhibiting negative magnetic susceptibility are classified as diamagnetic, which is often associated with a bipolaron conduction mechanism. tubitak.gov.tr Conversely, positive magnetic susceptibility indicates paramagnetism, which is linked to a polaron conduction mechanism. tubitak.gov.tr

Studies on polymers derived from substituted anilines, such as poly(o-chloroaniline) and poly(N-methylaniline), have shown them to be diamagnetic, whereas poly(p-bromoaniline) was found to be paramagnetic. tubitak.gov.tr This demonstrates that the nature and position of substituents on the aniline ring are critical in determining the magnetic behavior and, by extension, the charge transport mechanism within the polymer. While specific data for a polymer of this compound is not available, these findings suggest its magnetic properties would be influenced by the N-alkyl groups, likely resulting in a diamagnetic material.

Magnetic Properties of Selected Polyaniline Derivatives tubitak.gov.tr
PolymerMagnetic SusceptibilityInferred Magnetic PropertyInferred Conduction Mechanism
Poly(o-chloroaniline) (POClAn)NegativeDiamagneticBipolaron
Poly(N-methylaniline) (PNMAn)NegativeDiamagneticBipolaron
Poly(p-bromoaniline) (PPBrAn)PositiveParamagneticPolaron

Strategic Derivatization and Functionalization of N Ethyl N Hexylaniline

Synthesis of Substituted N,N-Dialkylanilines

N,N-Di-n-hexylaniline can be synthesized by the prolonged heating of two molar equivalents of n-hexylaniline (B1594167) with one molar equivalent of hexyl bromide in light petroleum. rsc.org This dialkylated aniline (B41778) serves as a precursor for further functionalization.

A notable derivatization is its use in the synthesis of 1,4-azaborine-based linear acenes. wiley.com This process involves the Li/Br exchange of 2,4-dibromo-N-(2,4-dibromophenyl)-N-hexylaniline, followed by a nucleophilic substitution reaction with an organoboron compound like MesB(OMe)2 or TipB(OMe)2 to yield the target acenes in a one-pot synthesis. wiley.com

Reactant 1Reactant 2ProductConditions
n-HexylanilineHexyl bromideN,N-Di-n-hexylanilineProlonged heating, light petroleum
2,4-dibromo-N-(2,4-dibromophenyl)-N-hexylanilineMesB(OMe)2 or TipB(OMe)21,4-Azaborine-based linear acenesLi/Br exchange, nucleophilic substitution

The direct nitrosation of tertiary aromatic amines using nitrous acid is a well-established method for preparing para-nitroso-N,N-disubstituted anilines. nih.gov In a study by Willenz, various N-alkyl- and N,N-dialkyl-p-nitroso-anilines were prepared. rsc.org While the nitrosation of N-n-hexylaniline yielded the N-nitroso compound readily, subsequent rearrangement to N-n-hexyl-p-nitrosoaniline resulted in poor yields. rsc.org However, the direct introduction of a p-nitroso group into dialkylanilines, including those with bulky substituents, has been achieved successfully. rsc.org For instance, NN-di-n-hexylaniline was successfully nitrosated to the corresponding p-nitroso derivative. rsc.org

Starting MaterialReagentProductYield
N-n-HexylanilineNitrous AcidN-nitroso-N-n-hexylanilineGood
N-nitroso-N-n-hexylanilineAcidN-n-hexyl-p-nitrosoanilinePoor
NN-Di-n-hexylanilineNitrous Acidp-Nitroso-NN-di-n-hexylanilineSuccessful preparation

Formation of Schiff Base Derivatives and Metal Complexes

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are versatile ligands in coordination chemistry. researchgate.netderpharmachemica.com Aniline and its derivatives are known to form stable Schiff base metal complexes. researchgate.net For example, N-(-4-ethyloxybenzylidene)-4ʹ-alkoxyanilines, which are Schiff base derivatives, have been synthesized and studied for their liquid crystalline properties. researchgate.net

The synthesis of bis(imino)acenaphthene (BIAN) ligands represents another important class of Schiff base derivatives. mdpi.com A new 4-n-hexyl(BIAN) ligand was prepared by reacting acenaphthenequinone (B41937) with 4-n-hexylaniline in glacial acetic acid. mdpi.com This ligand can then be used to form imidazolium (B1220033) salts, which have been investigated for their antimicrobial properties. mdpi.com

Metal complexes of Schiff bases derived from substituted anilines have been extensively prepared and characterized. researchgate.netresearchgate.net These complexes often exhibit interesting biological activities. For instance, copper(II) complexes with bidentate Schiff-bases derived from 4-n-alkyloxy salicylaldehyde (B1680747) and 4-n-alkylanilines (including 4-n-hexylaniline) have been synthesized and characterized. researchgate.net

Amine ComponentCarbonyl ComponentSchiff Base Product
4-n-HexylanilineAcenaphthenequinone4-n-hexyl(BIAN) ligand
4-n-Alkylanilines (e.g., 4-n-hexylaniline)4-n-Alkyloxy salicylaldehydeN(4-n-alkyloxysalicylidene)-4′-n-alkylanilines
para-substituted anilinepara-substituted benzaldehydeBenzylideneanilines

Synthesis of Condensed Heterocyclic Compounds Utilizing N-Ethyl-N-hexylaniline Analogs

Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the synthesis of nitrogen-containing heterocycles. acs.org These methods often offer significant advantages over traditional synthetic routes, allowing for the construction of complex heterocyclic structures in a more efficient manner. acs.org The arylation of anilines is a versatile strategy for constructing nitrogen-based dibenzo-fused heterocycles. acs.org

While direct examples utilizing this compound in the synthesis of condensed heterocyclic compounds are not explicitly detailed in the provided context, the principles of palladium-catalyzed amination are broadly applicable to a wide range of aniline derivatives. acs.orggoogle.com For instance, the coupling of primary amides with haloindoles, catalyzed by a palladium complex, has been used to synthesize α-carbolines and related fused heterocycles. acs.org

Exploration of Novel Chemical Linkages and Molecular Architectures

The development of new synthetic methodologies allows for the creation of novel chemical linkages and molecular architectures. For example, the synthesis of stilbene-based fluorescent dyes has been achieved through the derivatization of stilbene (B7821643) intermediates. mdpi.com In one instance, 5,5′-(Ethene-1,2-diyl)bis(2-(benzo[d]oxazol-2-yl)-N-hexylaniline) was synthesized from a stilbene-based dye intermediate and 1-bromohexane. mdpi.com

Furthermore, the synthesis of arene-bis(dicarboximides) involves the functionalization of a core aromatic structure. google.com This can include the displacement of halo groups with amino groups, offering a pathway to novel molecular architectures. google.com

Analytical Method Development for Research Scale Characterization and Process Monitoring of N Ethyl N Hexylaniline

Development of High-Resolution Chromatographic Techniques

High-resolution chromatography is a cornerstone for separating and analyzing complex mixtures. For N-Ethyl-N-hexylaniline, gas chromatography (GC) is a particularly suitable technique due to the compound's volatility.

Capillary Gas Chromatography (GC) for Purity and Impurity Profiling

Capillary GC is the method of choice for assessing the purity of this compound and for creating a detailed profile of any impurities. The high efficiency of capillary columns allows for the separation of closely related compounds, which is critical for identifying by-products from synthesis or degradation products. In the analysis of N-alkylanilines, GC has been effectively used to separate various isomers and related substances. oup.comcanterbury.ac.nz For instance, a study on the impurity testing of 4-hexylaniline (B1328933) utilized a 60-meter DX-4 capillary column to resolve aniline (B41778), 4-ethylaniline, and other isomeric hexylanilines from the main compound. oup.com This demonstrates the capability of capillary GC to provide detailed impurity profiles.

A flame ionization detector (FID) is commonly employed for this purpose due to its high sensitivity to organic compounds. oup.com The process involves dissolving a precisely weighed sample of this compound in a suitable solvent, such as methanol, to a known concentration. oup.com This solution is then injected into the GC system. The resulting chromatogram displays peaks corresponding to this compound and any impurities present. The peak areas can be used to estimate the percentage of each component, providing a quantitative measure of purity. oup.com

Potential impurities in this compound could include starting materials like aniline and hexanol or ethanol, as well as by-products from the N-alkylation reaction such as N,N-diethylaniline or N,N-dihexylaniline. google.com Isomeric variations, where the hexyl group is at a different position on the aniline ring, are also potential impurities that can be resolved using high-resolution capillary GC. oup.com

Optimization of GC Conditions for this compound Analysis

Optimizing GC conditions is critical to achieve the best possible separation and analysis time. Key parameters to consider are the stationary phase, column dimensions (length, internal diameter, and film thickness), carrier gas flow rate, and oven temperature program. restek.comelementlabsolutions.com

Stationary Phase Selection: The choice of stationary phase is the most critical factor affecting selectivity. For separating N-alkylanilines, a mid-polarity phase is often a good starting point. A 5% phenyl-methylpolysiloxane is a versatile phase for screening unknown samples. restek.com For more challenging separations involving isomers, more polar phases like those containing cyanopropyl functional groups may be necessary to enhance selectivity. restek.com For instance, a polyethylene (B3416737) glycol-15% dimethylsilicone blend (DX-4) has been successfully used for the analysis of 4-hexylaniline and its impurities. oup.com

Column Dimensions:

Length: Longer columns provide higher efficiency and better resolution, but at the cost of longer analysis times. elementlabsolutions.com Doubling the column length can increase resolution by a factor of about 1.4. elementlabsolutions.com A 60-meter column has been shown to be effective for separating impurities in hexylaniline. oup.com

Internal Diameter (ID): Narrower ID columns (e.g., 0.10-0.25 mm) offer higher efficiency and can lead to faster analyses. sigmaaldrich.com

Film Thickness: Thicker films increase retention and are suitable for volatile analytes, while thinner films are better for less volatile compounds. chromatographyonline.com For this compound, a standard film thickness of 0.25 µm is often a good starting point.

Carrier Gas and Flow Rate: Hydrogen is the preferred carrier gas for fast GC as it allows for higher optimal linear velocities and provides better efficiency compared to helium or nitrogen. sigmaaldrich.com Maintaining a constant flow rate is recommended to ensure reproducible retention times. chromatographyonline.com

Temperature Program: A temperature program is generally used for analyzing samples with a wide range of boiling points. amazonaws.com A typical program might start at a lower temperature to resolve volatile impurities and then ramp up to a higher temperature to elute the main compound and any less volatile impurities in a reasonable time. For the analysis of 4-hexylaniline, an isothermal temperature of 195°C was found to be effective. oup.com Optimization of the temperature ramp rate is crucial; a faster ramp decreases analysis time but may compromise resolution. sigmaaldrich.com

The following table provides a hypothetical set of optimized GC conditions for the analysis of this compound based on typical parameters for similar compounds.

Table 1: Hypothetical Optimized GC Conditions for this compound Analysis

ParameterValueRationale
Column 5% Phenyl-methylpolysiloxaneGeneral purpose, good for screening.
Column Length 30 mGood balance of resolution and analysis time.
Internal Diameter 0.25 mmStandard ID for good efficiency.
Film Thickness 0.25 µmStandard thickness for general applications.
Carrier Gas HydrogenFaster analysis times and better efficiency.
Linear Velocity 40 cm/secOptimal for hydrogen carrier gas.
Injection Mode Split (e.g., 50:1)For concentrated samples to avoid column overload.
Injector Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program 100 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)Separates volatile impurities at the start and elutes the main peak and less volatile components efficiently.
Detector Flame Ionization Detector (FID)High sensitivity for organic compounds.
Detector Temp. 300 °CPrevents condensation of analytes.

Spectroscopic Methods for Quantitative Analysis and Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the ethyl and hexyl groups, and the methyl protons of the ethyl and hexyl groups. mdpi.comrsc.orgepfl.ch

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments. This can confirm the presence of the aromatic carbons and the aliphatic carbons of the ethyl and hexyl chains. mdpi.comrsc.orgepfl.ch Quantitative ¹H NMR (qNMR) can also be used for accurate quantitative analysis by integrating the signals of the analyte against a known concentration of an internal standard. rsc.org

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry is a powerful tool for both identifying this compound and characterizing its impurities. The mass spectrum shows the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern provides structural information that can be used to identify the compound and its impurities. mdpi.comcore.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in this compound. Characteristic absorption bands for N-alkylanilines include C-H stretching from the alkyl chains and the aromatic ring, and C=C stretching from the benzene ring. mdpi.comvulcanchem.com For example, analogous N-alkylated anilines show characteristic IR absorptions around 2920 cm⁻¹ (C-H stretching in the hexyl group) and 1600 cm⁻¹ (C=C aromatic). vulcanchem.com

The following table summarizes the expected spectroscopic data for this compound based on data for similar compounds.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃) Signals for aromatic protons (δ ~6.5-7.2 ppm), N-CH₂- protons of the ethyl and hexyl groups (δ ~3.1-3.4 ppm), other aliphatic protons of the hexyl group (δ ~1.2-1.6 ppm), and terminal methyl protons (δ ~0.9 ppm). mdpi.comepfl.ch
¹³C NMR (CDCl₃) Signals for aromatic carbons (δ ~112-148 ppm) and aliphatic carbons of the ethyl and hexyl chains (δ ~14-45 ppm). mdpi.comepfl.ch
MS (EI) Molecular ion peak (M⁺) at m/z = 191. Subsequent fragmentation pattern characteristic of N-alkylanilines.
IR (ATR) C-H stretching (aliphatic) ~2850-2960 cm⁻¹, C-H stretching (aromatic) ~3020-3080 cm⁻¹, C=C stretching (aromatic) ~1500-1600 cm⁻¹, C-N stretching ~1300-1350 cm⁻¹. mdpi.com

Method Validation in Research Contexts for Accuracy and Precision

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. neutronco.comeurachem.org In a research setting, this ensures that the data generated are reliable. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Specificity: Specificity is the ability of the method to measure the analyte of interest in the presence of other components, such as impurities or matrix components. researchgate.net In GC, this is demonstrated by achieving baseline separation of the this compound peak from all potential impurity peaks. oup.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically assessed by analyzing a series of standards at different concentrations (e.g., 50-150% of the expected working concentration) and performing a linear regression analysis of the peak area versus concentration. researchgate.net The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. researchgate.net It can be assessed by performing recovery studies, where a known amount of pure this compound is added to a sample matrix (spiked sample) and the recovery is calculated. oup.com A recovery of 98-102% is generally considered acceptable.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. nih.gov For chromatographic methods, an RSD of <2% is often required.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

The following table provides an example of a method validation plan for the GC analysis of this compound.

Table 3: Method Validation Plan for GC Analysis of this compound

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples to demonstrate separation from impurities and matrix components.Baseline resolution between analyte and known impurities.
Linearity Analyze at least 5 concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze spiked samples at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 replicate samples at 100% of the target concentration.RSD ≤ 2.0%.
Precision (Intermediate) Repeat repeatability study on a different day with a different analyst.RSD ≤ 3.0%.
LOQ Determine the concentration that gives a signal-to-noise ratio of 10:1.Precision (RSD) at the LOQ should be ≤ 10%.

By following a systematic approach to method development and validation, reliable and accurate analytical procedures can be established for the research-scale characterization and process monitoring of this compound.

Process Optimization and Engineering Principles in N Ethyl N Hexylaniline Synthesis

Optimization of Catalytic Reaction Conditions

The efficiency of N-alkylation reactions is highly dependent on the catalytic system and reaction parameters. Key variables that require meticulous optimization include the choice of catalyst, catalyst loading, solvent, temperature, and the stoichiometry of the reactants.

The amount of catalyst used, known as catalyst loading, is a critical parameter that balances reaction rate and economic viability. Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts increase costs and can complicate product purification. For N-alkylation of anilines, catalyst loading is often expressed in mol% relative to the limiting reagent. Studies on analogous N-alkylation reactions demonstrate that an optimal catalyst loading exists, beyond which no significant improvement in yield is observed. For instance, in the reductive alkylation of aniline (B41778), catalyst concentrations are systematically varied to find the ideal level that maximizes product yield. Low catalyst loadings, sometimes as low as 0.1-0.5 mol%, are often desirable and have been achieved in various N-alkylation systems using highly active catalysts like iridium or palladium complexes. researchgate.netresearchgate.net

Co-catalysts, often basic compounds, play a crucial role in activating the amine or the alcohol in "borrowing hydrogen" or "hydrogen autotransfer" methodologies for N-alkylation. Bases such as potassium tert-butoxide (KOtBu) or potassium carbonate (K2CO3) are frequently employed. The presence and nature of the base can dramatically influence reaction efficiency and selectivity. For example, in certain systems, the choice of base can be the determining factor in achieving high yields. researchgate.net The optimization of a nickel-catalyzed alkylation of amines found that a base was essential for the reaction to proceed efficiently. researchgate.net

Table 1: Illustrative Effect of Catalyst Loading on N-Alkylation Yield (Based on an Analogous Reaction)

Catalyst Loading (% w/w)Product Yield (mol%)Reference Reaction
1.044.0Reductive alkylation of aniline over copper chromite
2.070.5
3.067.2
4.064.8

This table illustrates the principle of optimizing catalyst loading; an optimal concentration exists that maximizes yield.

The choice of solvent can significantly impact the solubility of reactants, catalyst stability, and the reaction pathway. Solvents ranging from non-polar hydrocarbons like toluene to polar aprotic solvents like dimethyl sulfoxide (DMSO) have been used for N-alkylation reactions. researchgate.netrsc.org In some modern, "green" approaches, reactions are even performed in water or under solvent-free conditions. rsc.org The optimal solvent is highly specific to the catalytic system. For instance, a nickel pincer catalyst for direct alkylation of amines showed ideal performance in DMSO. researchgate.net

Reaction temperature is another critical variable that directly influences the reaction rate. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, reduced selectivity, and the formation of unwanted byproducts. researchgate.nettsijournals.com The optimal temperature is therefore a compromise between achieving a practical reaction rate and maintaining high selectivity towards the desired N-Ethyl-N-hexylaniline product. For the N-methylation of aniline, studies have shown that lower temperatures favor N-alkylation, while higher temperatures can promote undesired C-alkylation on the aromatic ring. researchgate.net

Table 2: Influence of Solvent and Temperature on a Model N-Alkylation Reaction

SolventTemperature (°C)Yield (%)Reference Reaction
Methanol (MeOH)RefluxNo ReactionMetal-Free Allylation of Aniline acs.org
Acetonitrile (CH3CN)RefluxNo Reaction
Dimethyl Sulfoxide (DMSO)Room Temp.60
Water/DMSO (1:1)Room Temp.72
Ethanol (EtOH)Room Temp.80

This table demonstrates how solvent choice can be critical for reaction success and yield, even at ambient temperatures.

The stoichiometry of the reactants is a key factor in controlling product selectivity, especially in preventing over-alkylation. In the synthesis of this compound, controlling the molar ratios of the aniline substrate to the alkylating agents (e.g., ethanol, acetaldehyde (B116499), or hexyl halides) is crucial. Using a significant excess of the aniline substrate can favor mono-alkylation and suppress the formation of quaternary ammonium (B1175870) salts. libretexts.org Conversely, in reductive amination, the ratio of the amine to the carbonyl compound and the reducing agent must be carefully balanced. For the synthesis of N-ethylaniline from aniline and acetaldehyde, a molar ratio of aniline to acetaldehyde between 1:1.2 and 1:2 was found to be optimal to avoid incomplete reaction or the formation of N,N-diethylaniline. google.com Similarly, when alkylating aniline with alcohols, the alcohol-to-aniline molar ratio influences the proportion of mono- versus di-alkylated products. google.com The strategy of adding one reagent slowly over time can also be employed to maintain its low concentration, thereby improving selectivity.

Isolation and Purification Methodologies

After the synthesis is complete, the crude reaction mixture contains the desired product, unreacted starting materials, catalyst residues, and byproducts. A robust purification strategy is essential to isolate this compound with the required purity.

Column chromatography is a widely used and effective method for the purification of N-alkylated anilines on a laboratory scale. arkat-usa.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel. arkat-usa.orgnih.gov The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. For compounds like this compound, a non-polar tertiary amine, a common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate. arkat-usa.orgnih.gov The polarity of the eluent is gradually increased to first elute less polar impurities and then the product. The collected fractions are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

While tertiary amines like this compound are often oils at room temperature, purification can be achieved through the crystallization of a solid derivative, typically a salt. The crude amine can be converted into its hydrochloride, sulfate, or p-toluenesulfonate salt by treatment with the corresponding acid. google.com These salts often have well-defined melting points and are crystalline solids, making them amenable to recrystallization from a suitable solvent or solvent mixture. researchgate.net The choice of solvent is critical; the salt should be soluble in the hot solvent but sparingly soluble at low temperatures to allow for precipitation of the pure salt upon cooling. sciencemadness.org After recrystallization, the pure amine can be regenerated by neutralization with a base, followed by extraction. An alternative strategy involves the reaction of the crude product, which may contain residual secondary amines, with an agent like p-toluenesulfonyl chloride. The resulting sulfonamide from the secondary amine impurity is chemically distinct from the unreacted tertiary amine product, allowing for an easier separation, after which the pure tertiary amine can be isolated. google.com

Scale-Up Considerations for Laboratory-to-Pilot Production of this compound

The transition from laboratory-scale synthesis of this compound to pilot plant production is a critical phase that involves navigating a series of chemical and engineering challenges. A successful scale-up requires a thorough understanding of the reaction kinetics, thermodynamics, and transport phenomena to ensure consistent product quality, safety, and economic viability. Key considerations in this transition include managing heat and mass transfer, selecting an appropriate reactor design, and implementing robust process control strategies.

Mass transfer limitations also become more pronounced during the scale-up from a laboratory bench to a pilot plant. Inadequate mixing in a larger reactor can lead to concentration gradients, where reactants are not uniformly distributed. This can adversely affect the reaction rate and selectivity, particularly in heterogeneous catalytic systems where the reaction occurs at the interface of different phases. The efficiency of mixing is crucial for bringing the reactants—aniline, an ethylating agent (e.g., ethanol or ethyl halide), and a hexylating agent (e.g., 1-hexanol (B41254) or 1-hexyl halide)—into intimate contact, especially if a phase transfer catalyst is employed. The selection of an appropriate agitator design and agitation speed is therefore critical to ensure effective mass transfer without causing excessive shear that could, for example, degrade a catalyst.

The choice of reactor configuration is another pivotal decision in the scale-up process. While batch reactors are common in laboratory synthesis due to their flexibility, continuous flow reactors, such as packed bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs), can offer significant advantages at the pilot and industrial scale. Continuous processes can provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety and consistency. For the N-alkylation of anilines, the use of continuous flow systems has been shown to enhance efficiency and reduce the formation of byproducts.

The following interactive data table illustrates a hypothetical comparison of key process parameters and outcomes when scaling up the synthesis of this compound from a laboratory batch process to a pilot-scale continuous process. The data is representative of the typical improvements seen when moving to a more controlled and intensified process environment.

ParameterLaboratory Scale (Batch)Pilot Scale (Continuous Flow)
Reactor Volume 1 L50 L
Reaction Temperature 120 °C140 °C
Pressure 1 atm10 atm
Residence Time 8 hours2 hours
Agitation Speed 300 rpmN/A (Plug Flow)
Catalyst Loading 2 mol%Packed Bed
Yield of this compound 75%92%
Selectivity 85%98%
Byproduct Formation 15%2%

This table presents illustrative data based on general principles of chemical process scale-up for N-alkylation reactions and does not represent empirically validated results for the specific synthesis of this compound.

Detailed research findings on analogous N-alkylation reactions provide valuable insights into the potential challenges and optimization strategies for this compound synthesis. For instance, studies on the N-alkylation of aniline with different alcohols have demonstrated that catalyst selection is crucial for achieving high selectivity. Solid acid catalysts, such as zeolites, have been employed in vapor-phase alkylations, which can simplify product separation but may require higher temperatures. researchgate.net In liquid-phase reactions, the choice between homogeneous and heterogeneous catalysts will impact reactor design and downstream processing.

Q & A

Q. What are the recommended synthesis routes for N-Ethyl-N-hexylaniline, and how can purity be optimized during preparation?

  • Methodological Answer : Synthesis typically involves alkylation of aniline derivatives. For example, N-ethylaniline can react with hexyl chloride under basic conditions (e.g., using K₂CO₃) in a polar aprotic solvent like DMF. Purity optimization requires post-synthesis purification via fractional distillation or column chromatography, followed by characterization using NMR and GC-MS to verify the absence of unreacted precursors or byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be structured?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the ethyl and hexyl substituents on the aromatic amine. The ethyl group’s triplet (~1.2 ppm) and hexyl’s multiplet (0.8–1.5 ppm) should be distinct.
  • FT-IR : Confirm C-N stretching (1250–1350 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹).
  • GC-MS : Validate molecular ion peaks (m/z ~233 for C₁₄H₂₃N) and fragmentation patterns.
    Data should be cross-referenced with literature spectra and reported with error margins (e.g., ±0.1 ppm for NMR) .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
    Safety data sheets (SDS) from suppliers like TCI America emphasize avoiding skin contact and ensuring proper storage in airtight containers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the conformational stability of this compound, and what parameters are critical for validation?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model ground-state geometries. Key parameters include:
  • Torsional angles between the ethyl/hexyl chains and aromatic ring.
  • Electrostatic potential maps to assess electron density distribution.
    Validate against experimental X-ray diffraction data (e.g., unit cell parameters, space groups) as seen in analogous compounds like N-(4-n-heptyloxybenzylidene)-4′-hexylaniline .

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Systematic Testing : Measure solubility in solvents of varying polarity (e.g., hexane, ethanol, DMSO) using gravimetric or UV-Vis methods.
  • Statistical Analysis : Apply ANOVA to assess variability between replicates.
  • Literature Cross-Validation : Compare results with structurally similar compounds (e.g., N,N-diethylaniline) from databases like NIST Chemistry WebBook, noting temperature and concentration dependencies .

Q. What strategies are effective in designing experiments to study the catalytic degradation pathways of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test transition metal catalysts (e.g., Fe³⁺, Cu²⁺) under oxidative conditions (H₂O₂, UV light).
  • HPLC-MS Monitoring : Track degradation intermediates (e.g., aniline derivatives, hexanal).
  • Kinetic Modeling : Use pseudo-first-order rate equations to quantify degradation efficiency.
    Reference methodologies from Ashford’s Dictionary for analogous amine degradation studies .

Data Presentation and Reproducibility

Q. How should researchers present crystallographic data for this compound to ensure reproducibility?

  • Methodological Answer : Report unit cell parameters (a, b, c, α, β, γ), space group (e.g., P1), and refinement statistics (R-factor) following the format used in studies like Thyen et al. (1994). Include CIF files as supplementary material and validate using checkCIF tools .

Q. What statistical methods are appropriate for analyzing discrepancies in reaction yield data across multiple trials?

  • Methodological Answer :
  • Error Analysis : Calculate standard deviation and confidence intervals (95% CI).
  • Root Cause Analysis : Use Pareto charts to identify dominant factors (e.g., temperature fluctuations, catalyst aging).
    Guidelines from the Beilstein Journal recommend detailing statistical methods in the "Experimental" section and providing raw data in supplementary files .

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